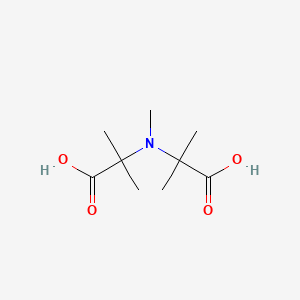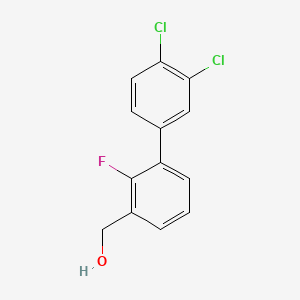
(3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a chemical compound that belongs to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a biphenyl structure, with a methanol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol typically involves the halogenation of biphenyl derivatives followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the halogenation step may involve the use of chlorine and fluorine sources under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the methanol group to other functional groups.
Substitution: Halogen atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the biphenyl structure.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated biphenyls on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol may have potential applications as a pharmaceutical intermediate. Its unique chemical properties can be leveraged to develop new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to specific targets, leading to various biological effects. The methanol group can also participate in hydrogen bonding, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile
- (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid
Uniqueness
Compared to similar compounds, (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group allows for additional reactivity and interactions that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C13H9Cl2FO |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
[3-(3,4-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-5-4-8(6-12(11)15)10-3-1-2-9(7-17)13(10)16/h1-6,17H,7H2 |
Clé InChI |
CEKIZOYGVJPKTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


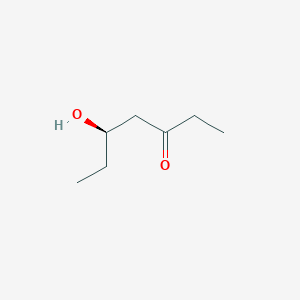

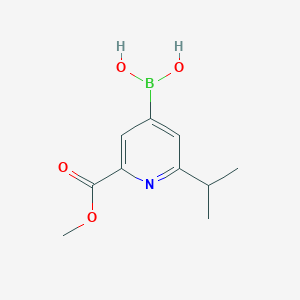
![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)
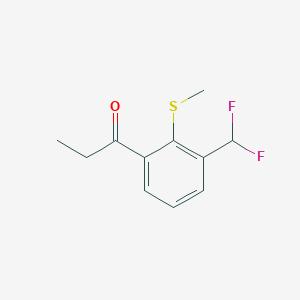

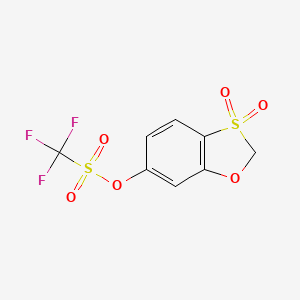
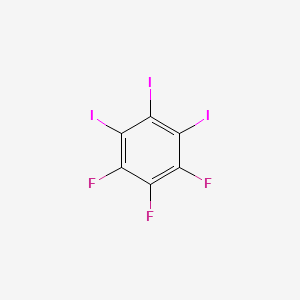
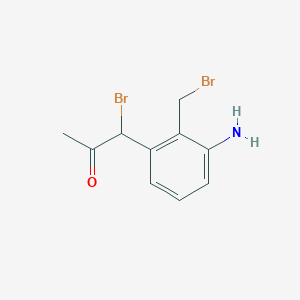
![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)

